Conductive Film Resistivity: Copper Neodecanoate vs. Bulk Copper Benchmark
Copper neodecanoate serves as an effective precursor for forming conductive copper films. When thermally processed, it yields films with a resistivity that approaches that of bulk copper, making it a viable alternative for applications like RFID antennas . The achieved resistivity is comparable to, though slightly higher than, the benchmark set by pure bulk copper, demonstrating its utility in replacing more expensive silver-based inks.
| Evidence Dimension | Electrical Resistivity |
|---|---|
| Target Compound Data | 5 μΩ·cm after annealing at 320°C in 3% H₂/97% N₂ atmosphere |
| Comparator Or Baseline | Bulk Copper: 1.68 μΩ·cm (standard material property) |
| Quantified Difference | Approximately 3× higher than bulk copper |
| Conditions | Annealing at 320°C for 20 minutes in forming gas (3% H₂/97% N₂) |
Why This Matters
This quantifies the material's performance in printed electronics, providing a clear, measurable target for applications requiring high-conductivity traces while leveraging lower-cost copper over precious metals.
